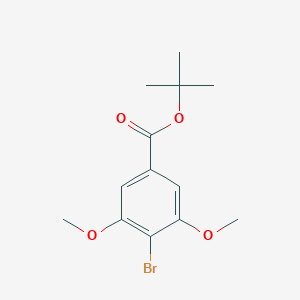

Tert-butyl 4-bromo-3,5-dimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-bromo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C₁₃H₁₇BrO₄ and a molecular weight of 317.176 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and two methoxy groups attached to a benzoate core. It is commonly used in organic synthesis and various chemical research applications.

Méthodes De Préparation

The synthesis of tert-butyl 4-bromo-3,5-dimethoxybenzoate typically involves the esterification of 4-bromo-3,5-dimethoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Tert-butyl 4-bromo-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide in methanol can yield the corresponding methoxy derivative.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Tert-butyl 4-bromo-3,5-dimethoxybenzoate is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.

Material Science: It is employed in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, as it can act as a substrate or inhibitor in biochemical assays.

Mécanisme D'action

The mechanism of action of tert-butyl 4-bromo-3,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with biological targets. The exact pathways involved depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Tert-butyl 4-bromo-3,5-dimethoxybenzoate can be compared with similar compounds such as:

Tert-butyl 4-bromo-3,5-dimethylbenzoate: This compound has methyl groups instead of methoxy groups, resulting in different chemical reactivity and physical properties.

Tert-butyl 4-chloro-3,5-dimethoxybenzoate:

Tert-butyl 4-bromo-3,5-dihydroxybenzoate: The presence of hydroxyl groups instead of methoxy groups significantly changes the compound’s chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological contexts.

Activité Biologique

Tert-butyl 4-bromo-3,5-dimethoxybenzoate (CAS Number: 167830-43-5) is an organic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structural features, which include a tert-butyl group, bromine atom, and methoxy groups attached to a benzoate moiety, make it a versatile compound for biological and synthetic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can act as a substrate or inhibitor in biochemical assays, influencing enzyme interactions and metabolic pathways. The presence of the bromine atom and methoxy groups allows for hydrogen bonding and van der Waals interactions, which enhance its binding affinity to biological targets .

Enzyme Interaction Studies

Recent studies have demonstrated the potential of this compound in modulating enzyme activity. For instance, it has been used to investigate interactions with the Pregnane X Receptor (PXR), a key regulator in drug metabolism and detoxification processes. Research indicates that modifications to the tert-butyl group can significantly affect binding affinity and agonistic or antagonistic activities .

Inhibition Studies

In various assays, this compound has shown promise as an inhibitor of certain enzymes. For example, its structural analogs have been tested for their inhibitory effects on SARS-CoV-2 proteases, showcasing the potential for developing antiviral agents .

Case Studies

- Pregnane X Receptor Activation : A study explored the binding affinities of various derivatives of this compound to PXR. The findings indicated that specific modifications could enhance or reduce receptor activation, suggesting pathways for designing selective modulators .

- Antiviral Activity : In research focusing on COVID-19, related compounds were evaluated for their ability to inhibit viral proteases. This compound's structural characteristics were linked to enhanced inhibitory activity against viral enzymes .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-bromo-3,5-dimethylbenzoate | Methyl instead of methoxy groups | Different reactivity; potential enzyme interactions |

| Tert-butyl 4-chloro-3,5-dimethoxybenzoate | Chlorine atom | Varying binding affinities; potential for different biological effects |

| Tert-butyl 4-bromo-3,5-dihydroxybenzoate | Hydroxyl groups | Altered solubility and reactivity; potential therapeutic implications |

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its role in drug design is particularly noteworthy as it can lead to the development of new therapeutics targeting specific diseases through its interaction with biological pathways .

Propriétés

IUPAC Name |

tert-butyl 4-bromo-3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)8-6-9(16-4)11(14)10(7-8)17-5/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAECIQRZECFONO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452782 |

Source

|

| Record name | TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167830-43-5 |

Source

|

| Record name | TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.